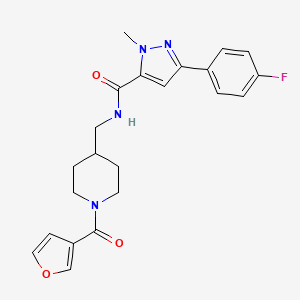

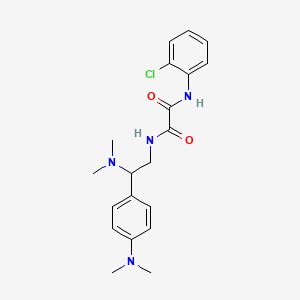

![molecular formula C20H22N4O3 B2878396 7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921507-25-7](/img/structure/B2878396.png)

7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring provides a site for potential hydrogen bonding and ionic interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The morpholine ring could potentially undergo a variety of reactions, including electrophilic aromatic substitution or nucleophilic substitution reactions .Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is related to a variety of synthetic efforts aimed at creating novel chemical entities with potentially useful properties. For instance, research in the synthesis of new pyridine and fused pyridine derivatives involves the manipulation of pyridinecarbonitrile compounds to yield isoquinoline and pyrazolo-pyridine derivatives with potential applications in materials science and as intermediates in further chemical syntheses (Al-Issa, 2012). Such efforts highlight the versatility of pyrazolo-pyridine compounds in generating diverse molecular architectures.

Supramolecular Chemistry

The study of supramolecular aggregation of pyrazolo-pyridine carbonitriles reveals insights into the crystal packing and intermolecular interactions of these compounds. For example, research on 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles demonstrates the influence of substituent patterns on the formation of hydrogen-bonded networks and pi-pi stacking interactions, which are crucial for the development of molecular materials with specific physical properties (Low et al., 2007).

Heterocyclic Chemistry

The compound falls within the broader category of heterocyclic chemistry, where its structural motifs are exploited to synthesize derivatives with varied biological and chemical properties. For instance, the creation of thioxopyrimidine and pyrimidine derivatives incorporating a (thio)pyrimidine moiety explores the potential of these compounds in medicinal chemistry and as building blocks for more complex molecules (Ho & Suen, 2013).

Molecular Docking and Screening

Furthermore, the derivative compounds of pyrazolo-pyridine structures are subjected to in silico molecular docking screenings to evaluate their interactions with target proteins, offering insights into their potential therapeutic applications. This approach is significant in drug discovery processes, where the binding affinities and mode of interaction with biological targets can inform the design of more effective compounds (Flefel et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-13-9-23(10-14(2)27-13)19(25)16-11-22(3)12-17-18(16)21-24(20(17)26)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUMADGJYDMULI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)

methanone](/img/structure/B2878327.png)

![(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2878330.png)

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)

![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)